molecular formula C6H10N2Na2O4S2 B1357971 L-Cystine disodium salt CAS No. 64704-23-0

L-Cystine disodium salt

Cat. No. B1357971
CAS RN: 64704-23-0
M. Wt: 284.3 g/mol
InChI Key: PLVPMKWGXOOSKL-RGVONZFCSA-L
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Description

L-Cystine disodium salt is a natural proteinogenic amino acid sulfide dimer of L-cysteine . It is used as a cell culture supplement and to characterize and identify specific amino acid transport systems in cells . The molecular formula of L-Cystine disodium salt is C6H10N2Na2O4S2 .


Synthesis Analysis

L-Cystine disodium salt is formed by the oxidation of two cysteine molecules that covalently link by a disulfide bond . A high-throughput quantitative analytical method for L-cysteine-containing dipeptides has been developed, which involves derivatization using monobromobimane (a thiol-specific alkylating reagent) and detection as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .


Molecular Structure Analysis

L-Cysteine, distinguished by its possession of reactive sulfhydryl groups within its molecular structure, plays a significant role in both biological systems and the pharmaceutical industry .


Chemical Reactions Analysis

L-Cysteine is metabolically a fundamental sulfur compound and important components in various cellular factors. Thiol compounds like L-Cysteine convert through disulfide-exchange and air oxidation during sample preparation . The high reactivity of the free thiol group of L-Cysteine can also promote a number of radical reactions .

Scientific Research Applications

Solubility and Protonation Equilibria

L-Cystine disodium salt's solubility and protonation behaviors have been extensively studied. For instance, Apruzzese, Bottari, and Festa (2002) investigated the solubility of L-cystine in NaCl at various concentrations, revealing its dependency on hydrogen ion concentration and protonation in acid and basic solutions (Apruzzese, Bottari, & Festa, 2002). Similarly, Roy et al. (2016) studied the solubility of L-cystine in aqueous NaCl solutions, observing a salting-in effect under different conditions (Roy, Guin, Mahali, & Dolui, 2016).

Role in Chemical Synthesis

L-Cystine is pivotal in the synthesis of complex compounds. Viezbicke and Birnie (2013) demonstrated the use of L-cystine in the solvothermal synthesis of Copper bismuth sulfide, Cu3BiS3, where it acted as a sulfur source and complexing agent (Viezbicke & Birnie, 2013).

Biomedical Implications

L-Cystine's role in cellular functions and biomedical applications has been explored. Sumayao et al. (2016) discussed how lysosomal cystine accumulation in kidney cells leads to cellular redox imbalance, highlighting its implications in kidney health (Sumayao, McEvoy, Newsholme, & McMorrow, 2016). Yin et al. (2016) detailed L-Cystine's metabolism and its nutritional implications, emphasizing its role in cellular homeostasis and as a precursor for various biological molecules (Yin, Ren, Yang, et al., 2016).

Advanced Material Development

L-Cystine is crucial in developing advanced materials. Wang, Zhou, and Zhang (2018) highlighted its use in improving the electrochemical performance of vanadium redox flow batteries (Wang, Zhou, & Zhang, 2018). Additionally, Baláž et al. (2013) synthesized cystine-capped CdSe@ZnS nanocomposites for potential biosensing applications in medicine (Baláž, Baláž, Tjuliev, et al., 2013).

Safety And Hazards

L-Cystine disodium salt may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid dust formation .

Future Directions

L-Cystine has a low solubility and can precipitate at concentrations higher than 1 mM. The high reactivity of the free thiol group of L-Cysteine can also promote a number of radical reactions that result in toxic and growth-inhibitory chemical species . Future research could focus on overcoming these challenges to improve the health and well-being of animals and humans .

properties

IUPAC Name

disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPMKWGXOOSKL-RGVONZFCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)SSC[C@@H](C(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2Na2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889833
Record name L-Cystine, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cystine, disodium salt

CAS RN

64704-23-0
Record name L-Cystine, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Cystine, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium L-cystinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTINE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LSG83CXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JM Fisher, M Rabinovitz - Cancer letters, 1985 - Elsevier
Selenocystine inhibited the growth in culture of murine L1210 leukemia cells to a greater extent when the cells were supplemented with a high concentration of cystine for optimal growth…
Number of citations: 4 www.sciencedirect.com
Á Nádel, J Palinkas - Journal of Heterocyclic Chemistry, 2000 - Wiley Online Library
… The 2a,b,с derivatives had been prepared in aqueous alkali medium by the reaction of the appropriate chloroformate and L-cystine disodium salt. Theoretically the transformation of the …
Number of citations: 8 onlinelibrary.wiley.com
K Braasch, M Kryworuchko… - Biotechnology and …, 2021 - Wiley Online Library
… This volume was then replaced with 140 μl CD CHO Efficient Feed A (Gibco), 70 μl amino acid mixture A (10 mM l-cystine disodium salt hydrate [MP Biomedicals]; 15 mM l-tyrosine …
Number of citations: 9 onlinelibrary.wiley.com
MA Jardon, B Sattha, K Braasch… - Biotechnology and …, 2012 - Wiley Online Library
… Amino acid mixture 1 contained 10 mM L-cystine disodium salt hydrate (MP Biomedicals, Illkirch, France), 15 mM L-tyrosine disodium salt (Sigma, St. Louis, MO) and 10 mM aspartic …
Number of citations: 53 onlinelibrary.wiley.com
SA Weiss, TL Lester, SS Kalter, RL Heberling - In Vitro, 1980 - Springer
Chemically defined media SFRE-199-1 for the growth and SFRE-199-2 for the maintenance of primary baboon kidney (Bak) cell cultures were formulated by supplementing medium …
Number of citations: 29 link.springer.com
SS Nasseri, N Ghaffari, K Braasch, MA Jardon… - Biochemical …, 2014 - Elsevier
… CYD (1×) consisted of 10 mM l-cystine disodium salt hydrate (MP Biomedicals, Solon, OH), 15 mM l-tyrosine disodium salt (Sigma) and 10 mM aspartic acid (Invitrogen) dissolved in 0.1 …
Number of citations: 27 www.sciencedirect.com
A Andor, M Mohanraj, ZA Pató, K Úri, B Biri-Kovács… - Redox Biology, 2023 - Elsevier
… l-Cystine disodium salt and IPTG were from Thermo Fisher Scientific. l-glutamine and antibiotic PEN-STREP (penicillin and streptomycin) were from LONZA. Recombinant human …
Number of citations: 5 www.sciencedirect.com
T Ast - 1995 - search.proquest.com
Cobalamin-dependent methionine synthase catalyses the transfer of a methyl group from methyltetrahydrofolate to homocysteine, generating tetrahydrofolate and methionine. Great …
Number of citations: 1 search.proquest.com
T Arulthilakan - 1986 - search.proquest.com
… Minimum essential medium Eagle (modified) with Earl's salts without glutamine and methionine Ingredients L-arginine HCl L-cystine disodium salt L-histidine HCl H20 mg/1 126.4 28.42 …
Number of citations: 2 search.proquest.com
A Murray - 1985 - eprints.soton.ac.uk
A disease resembling trachoma was described by the Chinese in the 27th century BC Ebers papyrus of 1500 BC contains a description of an exudative cicatrizing eye disease, similar …
Number of citations: 2 eprints.soton.ac.uk

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